Cas no 15301-48-1 (Bezitramide)

Bezitramide structure
Bezitramide structure
Product Name:Bezitramide
CAS No:15301-48-1
Molecular Formula:C31H32N4O2
Molecular Weight:492.61138
CID:145453
PubChem ID:61791

Bezitramide Properties

Names and Identifiers

    • 1-Piperidinebutanenitrile,4-[2,3-dihydro-2-oxo-3-(1-oxopropyl)-1H-benzimidazol-1-yl]-a,a-diphenyl-
    • benzitramide
    • Bezitramide
    • Burgodin
    • DTXSID90165197
    • BEZITRAMIDE [MI]
    • 3KXW0Y310I
    • SCHEMBL25733
    • N02AC05
    • BEZITRAMIDE [INN]
    • Bezitramidum [INN-Latin]
    • CHEBI:135794
    • 2H-Benzimidazol-2-one, 1-[1-(3-cyano-3,3-diphenylpropyl)-4-piperidinyl]-1,3-dihydro-3-(1-oxopropyl)-
    • 4-[4-(2-Oxo-3-propionyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,2-diphenylbutanenitrile #
    • 1-(1-(3-Cyano-3,3-diphenylpropyl)-4-piperidyl)-3-propionyl-2-benzimidazolinone
    • R 4845
    • Bezitramide [INN:BAN:DCF]
    • BEZITRAMIDE [MART.]
    • 15301-48-1
    • 2-Benzimidazolinone, 1-(1-(3-cyano-3,3-diphenylpropyl)-4-piperidyl)-3-propionyl-
    • FLKWNFFCSSJANB-UHFFFAOYSA-N
    • BRN 0905485
    • 4-[4-(2-oxo-3-propanoylbenzimidazol-1-yl)piperidin-1-yl]-2,2-diphenylbutanenitrile
    • Bezitramidum
    • 1-(3-Cyano-3,3-diphenylpropyl)-4-(2-oxo-3-propionyl-1-benzimidazolinyl)piperidine
    • Burgodin (TN)
    • DB01459
    • UNII-3KXW0Y310I
    • D07289
    • R-4845
    • Bezitramida
    • Bezitramida [INN-Spanish]
    • Q794409
    • 1-[1-(3-Cyano-3,3-diphenylpropyl)-4-piperidinyl]-1,3-dihydro-3-(1-oxopropyl)-2H-benzimidazol-2-one
    • CHEMBL2104149
    • DEA No. 9800
    • 5-24-02-00382 (Beilstein Handbook Reference)
    • Bezitramide (INN)
    • IDS-NB-007
    • EINECS 239-335-4
    • NS00024983
    • BEZITRAMIDE [WHO-DD]
    • InChIKey: FLKWNFFCSSJANB-UHFFFAOYSA-N
    • Inchi: InChI=1S/C31H32N4O2/c1-2-29(36)35-28-16-10-9-15-27(28)34(30(35)37)26-17-20-33(21-18-26)22-19-31(23-32,24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-16,26H,2,17-22H2,1H3
    • SMILES: CCC(N1C(=O)N(C2CCN(CCC(C3C=CC=CC=3)(C#N)C3C=CC=CC=3)CC2)C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 492.25300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 492.25252628g/mol
  • Heavy Atom Count: 37
  • Complexity: 827
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • LogP: 5.32798
  • PSA: 71.03000